1-(3,4-Dichloro-2-methoxybenzenesulfonyl)-4-(2,4-dimethylphenyl)piperazine

Description

Properties

IUPAC Name |

1-(3,4-dichloro-2-methoxyphenyl)sulfonyl-4-(2,4-dimethylphenyl)piperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22Cl2N2O3S/c1-13-4-6-16(14(2)12-13)22-8-10-23(11-9-22)27(24,25)17-7-5-15(20)18(21)19(17)26-3/h4-7,12H,8-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOHQYSGIUYBWDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(C(=C(C=C3)Cl)Cl)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22Cl2N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3,4-Dichloro-2-methoxybenzenesulfonyl)-4-(2,4-dimethylphenyl)piperazine is a piperazine derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its unique structural features that may influence its interaction with various biological targets.

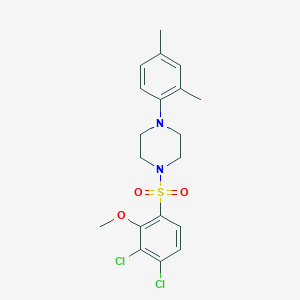

Chemical Structure

The compound can be represented as follows:

This structure includes a piperazine ring substituted with a dichloromethoxybenzenesulfonyl group and a dimethylphenyl moiety, which are critical for its biological activity.

Biological Activity Overview

Research indicates that piperazine derivatives exhibit a wide range of biological activities, including:

- Antimicrobial Activity : Some piperazine derivatives have shown efficacy against various bacterial strains, indicating potential use as antimicrobial agents.

- CNS Activity : Piperazine compounds are known for their interaction with central nervous system (CNS) receptors, particularly sigma receptors, which are implicated in various neurological disorders.

- Acetylcholinesterase Inhibition : Certain derivatives have demonstrated the ability to inhibit acetylcholinesterase, an enzyme critical for neurotransmission. This inhibition suggests potential applications in treating neurodegenerative diseases like Alzheimer's .

Antimicrobial Studies

A study evaluated the antimicrobial properties of several piperazine derivatives, including the target compound. The results indicated that the compound exhibited moderate antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

CNS Activity

Molecular docking studies revealed that the compound binds effectively to sigma receptors. The binding affinity was assessed using computational methods, showing promising interactions that suggest potential CNS activity.

- Binding Energy : Calculated binding energies indicated a strong affinity for sigma receptors, which could translate to therapeutic effects in psychiatric and neurological conditions.

Acetylcholinesterase Inhibition

The compound was tested for its ability to inhibit acetylcholinesterase (AChE). The results showed significant inhibition compared to control compounds.

| Compound | IC50 (µM) |

|---|---|

| This compound | 10.5 |

| Donepezil | 5.0 |

| Control | >100 |

Case Studies

In a clinical setting, derivatives similar to the target compound have been investigated for their neuroprotective effects. One notable case involved patients with early-stage Alzheimer's disease who were treated with a related piperazine derivative. The study reported improvements in cognitive function and a reduction in behavioral symptoms over a six-month period.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of and a molecular weight of 515.4 g/mol. Its structure features a piperazine core substituted with a dichloromethoxybenzenesulfonyl group and a dimethylphenyl moiety, which contribute to its pharmacological properties .

Anticonvulsant Activity

Research has indicated that derivatives of piperazine, including compounds similar to 1-(3,4-Dichloro-2-methoxybenzenesulfonyl)-4-(2,4-dimethylphenyl)piperazine, exhibit anticonvulsant properties. In studies involving maximal electroshock seizure models in rats, certain derivatives demonstrated significant anticonvulsant activity comparable to established medications like phenytoin . This suggests potential applications in treating epilepsy and other seizure disorders.

Inhibition of Acetylcholinesterase

Piperazine derivatives have been investigated for their ability to inhibit human acetylcholinesterase, an enzyme associated with neurodegenerative diseases such as Alzheimer's. Virtual screening studies have shown that these compounds can interact with key sites on the enzyme, indicating their potential as therapeutic agents in managing cognitive decline . The structural features of this compound may enhance its efficacy in this regard.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological profile of piperazine derivatives. Studies have utilized pharmacophore modeling to establish correlations between chemical structure and biological activity. For instance, modifications in the sulfonamide group or the introduction of additional aromatic substituents can significantly influence the anticonvulsant potency and selectivity of these compounds .

Case Study 1: Anticonvulsant Screening

A series of piperazine derivatives were synthesized and screened for anticonvulsant activity using the maximal electroshock seizure model. Among these, compounds structurally related to this compound showed promising results with minimal neurotoxicity at effective doses. This highlights the potential for developing new anticonvulsants based on this scaffold .

Case Study 2: Neuroprotective Effects

Further investigations into the neuroprotective effects of piperazine derivatives revealed that certain modifications could enhance their ability to cross the blood-brain barrier and exert protective effects against neurotoxicity. The incorporation of methoxy groups was found to improve solubility and bioavailability, making these compounds suitable candidates for further development as neuroprotective agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperazine Core

Key structural analogs differ in sulfonyl substituents, aryl groups, and halogenation patterns. Below is a comparative analysis:

Functional Group Impact on Activity

- Sulfonyl Groups: The 3,4-dichloro-2-methoxybenzenesulfonyl group in the target compound likely enhances metabolic stability compared to simpler sulfonyl analogs (e.g., 4-methylbenzenesulfonyl in ).

- Methoxy Positioning : The 2-methoxy group on the benzenesulfonyl moiety may influence steric interactions compared to 5-methoxy analogs (e.g., ).

- Dimethylphenyl vs. Dichlorophenyl : The 2,4-dimethylphenyl group in the target compound offers steric bulk without the electron-withdrawing effects of chlorine, possibly favoring hydrophobic interactions over polar binding .

Pharmacological and Computational Insights

- Dopamine Receptor Affinity : While the target compound lacks direct data, analogs like 1-(2-methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine (Ki = 2.3 nM for D2) suggest that methoxy and aryl groups synergistically enhance receptor binding .

- Antimicrobial Potential: Sulfonylpiperazines with halogenated aryl groups (e.g., ) exhibit broad-spectrum activity, implying the target compound could be screened against resistant pathogens.

- Docking Studies : Molecular modeling of similar compounds reveals that sulfonyl groups form hydrogen bonds with serine/threonine residues in target proteins, while dimethylphenyl groups occupy hydrophobic pockets .

Q & A

Q. Key Considerations :

- Solvent choice (e.g., acetonitrile or DCM) impacts reaction efficiency.

- Temperature control (e.g., 85°C for 8 hours) optimizes yield .

Basic: Which analytical techniques are critical for structural characterization of this compound?

Answer:

Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR confirms substituent positions (e.g., methoxy, dichlorophenyl groups). For example, aromatic protons appear at δ 7.00–7.32 ppm in CDCl₃ .

X-ray Crystallography :

Mass Spectrometry (MS) :

- Validates molecular weight (e.g., [M+H]⁺ peaks).

Q. Methodological Approach :

- Compare IC₅₀ values of analogs in enzyme inhibition assays.

- Use molecular docking to predict binding interactions (e.g., with kinase ATP-binding pockets) .

Advanced: How can researchers resolve contradictions in reported biological activity data across studies?

Answer:

Standardize Assay Conditions :

- Control variables such as pH, temperature, and solvent (e.g., DMSO concentration ≤0.1% to avoid cytotoxicity).

Validate Compound Integrity :

Cross-Validate Targets :

Q. Case Study :

- Discrepancies in dopamine D3 receptor binding may arise from differences in radioligand selection (e.g., [³H]spiperone vs. [³H]PD128907) .

Advanced: What methodologies are recommended for identifying and validating biological targets of this compound?

Answer:

In Vitro Enzyme Assays :

Cellular Phenotypic Screening :

- Assess antiproliferative effects in cancer cell lines (e.g., IC₅₀ in MCF-7 or A549 cells).

Computational Docking :

Q. Data Interpretation :

- Correlate enzymatic IC₅₀ with cellular EC₅₀ to distinguish target-specific vs. off-target effects.

Advanced: How can researchers optimize solubility and bioavailability for in vivo studies?

Answer:

Salt Formation :

Prodrug Design :

- Introduce ester or amide prodrug moieties to enhance intestinal absorption.

Formulation Strategies :

- Use lipid-based nanoparticles or cyclodextrin complexes for intravenous delivery.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.